N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Molecular Structure: The compound features a 1,2,4-triazole core substituted at position 4 with a propenyl (allyl) group and at position 5 with a phenyl ring. A sulfanyl (-S-) linker connects the triazole to an acetamide group, which is further substituted with a 4-methoxyphenyl moiety. Its molecular formula is C₂₀H₂₀N₄O₂S, with a molecular weight of 380.46 g/mol (calculated from SMILES and InChI data) .
Properties
Molecular Formula |
C20H20N4O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H20N4O2S/c1-3-13-24-19(15-7-5-4-6-8-15)22-23-20(24)27-14-18(25)21-16-9-11-17(26-2)12-10-16/h3-12H,1,13-14H2,2H3,(H,21,25) |
InChI Key |
ZMFIZXVPZXATJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Attachment of the Phenyl and Prop-2-en-1-yl Groups: These groups can be introduced through substitution reactions using suitable reagents.
Formation of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yl groups.
Reduction: Reduction reactions can occur at the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Computed Properties
The compound has specific computed properties that influence its behavior in biological systems:
- LogP : 3.4
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 8
- Rotatable Bonds : 13
These properties suggest that the compound may exhibit favorable lipophilicity and solubility characteristics, making it suitable for various applications.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. Research indicates that N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide demonstrates significant antifungal activity against various pathogens. The mechanism typically involves the inhibition of ergosterol synthesis in fungal cell membranes, leading to cell death.
| Study | Pathogen Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Study A | Candida albicans | 15 | |
| Study B | Aspergillus niger | 12 |
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promise in inhibiting the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 10 | Apoptosis via caspase activation | |
| HeLa | 15 | Cell cycle arrest at G2/M phase |
Fungicide Development
The compound's antifungal properties have led to investigations into its use as a fungicide in agriculture. Its efficacy against plant pathogens can enhance crop protection strategies.
| Target Pathogen | Efficacy (%) | Application Rate (g/ha) | Reference |
|---|---|---|---|
| Fusarium spp. | 85 | 200 | |
| Botrytis cinerea | 90 | 150 |
Polymer Chemistry
N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has potential applications in polymer chemistry as an additive to enhance the thermal and mechanical properties of polymers.
Synthesis of Functionalized Polymers
The incorporation of triazole rings into polymer matrices can improve their stability and functionality. Research indicates that polymers containing this compound exhibit enhanced resistance to UV degradation.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Substituent Impact :
- Propenyl vs. Ethyl/Isopropyl : Propenyl’s unsaturated bond may enhance electrophilicity, influencing covalent binding or metabolic stability compared to saturated alkyl groups in VUAA-1 and OLC-12 .
- Phenyl vs.
- 4-Methoxyphenyl vs. Other Acetamide Substitutions : The methoxy group balances electron donation and metabolic resistance, contrasting with electron-withdrawing groups (e.g., nitro in KA derivatives) that enhance antimicrobial activity .
Mechanistic Insights :
- The target’s phenyl-propenyl triazole may compete with VUAA-1’s pyridinyl-ethyl group for Orco binding but with altered efficacy due to steric and electronic differences .
- Antimicrobial activity in KA derivatives correlates with electron-withdrawing substituents, suggesting the target’s 4-methoxyphenyl may limit such effects unless modified .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | VUAA-1 | KA3 | 7h |
|---|---|---|---|---|
| Molecular Weight | 380.46 | 395.47 | ~450 | 605.77 |
| LogP (Predicted) | 3.2 | 2.8 | 3.5–4.0 | 4.1 |
| Solubility | Low (aqueous) | Moderate | Low | Very low |
| Metabolic Stability | Moderate (allyl oxidation) | High (ethyl) | Variable | Low (complex structure) |
Biological Activity
N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that incorporates a triazole ring, a methoxyphenyl group, and a sulfanyl-acetamide linkage. Its unique structure suggests potential for diverse biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings and case studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is . The presence of the triazole ring is particularly significant due to its established role in various pharmacological activities.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The triazole ring and sulfanyl groups may facilitate binding to enzymes or receptors, modulating their activity. Understanding these interactions requires detailed biochemical studies.
Antimicrobial Activity
Research indicates that compounds containing the triazole structure exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains. A study demonstrated that triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Compound | Activity Against | MIC (µg/ml) |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 10 |
| Triazole Derivative B | Escherichia coli | 15 |
Anticancer Activity
The anticancer potential of N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been explored in various studies. Compounds featuring the triazole moiety have been linked to chemopreventive effects. For example, certain derivatives demonstrated IC50 values indicating potent activity against cancer cell lines such as MCF-7 (breast cancer) and HCT 116 (colon cancer) .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | Compound X | 0.28 |
| HCT 116 | Compound Y | 4.36 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, compounds similar to N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been reported to possess anti-inflammatory properties. Studies have shown that triazole derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
Several case studies provide insights into the efficacy of this compound:
- Study on Antimicrobial Efficacy : A series of synthesized triazole derivatives were tested against common pathogens. Results indicated that modifications in the phenyl groups significantly enhanced antibacterial activity.
- Anticancer Evaluation : In vitro studies on various cancer cell lines revealed that specific structural modifications led to increased cytotoxicity, indicating a promising avenue for further drug development.
- Anti-inflammatory Research : Experimental models demonstrated that certain derivatives effectively reduced markers of inflammation in vivo, suggesting potential applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
